2-(1-adamantyl)-N-allylacetamide
Description
2-(1-Adamantyl)-N-allylacetamide is a synthetic adamantane derivative featuring an acetamide backbone with a 1-adamantyl group at the α-carbon and an allyl substituent on the nitrogen atom.
Properties
IUPAC Name |
2-(1-adamantyl)-N-prop-2-enylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-2-3-16-14(17)10-15-7-11-4-12(8-15)6-13(5-11)9-15/h2,11-13H,1,3-10H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQXQUTIQJRUIFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CC12CC3CC(C1)CC(C3)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares structural features and physicochemical properties of 2-(1-adamantyl)-N-allylacetamide with related compounds:
Key Advantages and Limitations
- Advantages :
- The adamantyl group enhances lipophilicity and membrane permeability.
- The allyl substituent offers synthetic versatility for further derivatization.
- Limitations: Limited direct data on pharmacokinetics or toxicity (e.g., safety profiles for N-allylacetamides are less documented compared to N,N-diethylacetamide ). Higher molecular weight analogs (e.g., dibenzofuran derivatives) may face challenges in bioavailability .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(1-adamantyl)-N-allylacetamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), combining adamantylamine derivatives with allyl-functionalized precursors. Key parameters include:
- Solvent selection (e.g., DMF or THF) to enhance solubility of adamantyl intermediates.
- Temperature control (60–80°C) to balance reaction rate and side-product formation.
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the target compound .
Q. Which analytical techniques are most effective for confirming the structural integrity of 2-(1-adamantyl)-N-allylacetamide?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies adamantyl proton environments (δ 1.6–2.1 ppm) and allyl group signals (δ 5.1–5.8 ppm).
- Mass Spectrometry (HRMS) : Exact mass determination confirms molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₅H₂₂N₂O).
- X-ray Crystallography : Resolves adamantyl cage geometry and acetamide bonding angles for structural validation .
Q. What safety protocols should be followed when handling 2-(1-adamantyl)-N-allylacetamide in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols, as adamantyl derivatives may irritate respiratory systems.
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers systematically investigate the structure-activity relationship (SAR) of adamantyl-containing acetamides?
- Methodological Answer :
- Substituent Variation : Modify allyl groups or adamantyl positions (e.g., 2- vs. 1-adamantyl) to assess steric/electronic effects.
- Computational Modeling : Use density functional theory (DFT) to predict binding affinities to target proteins (e.g., enzyme active sites).
- In Vitro Assays : Test analogs in cell-based models (e.g., cytotoxicity or receptor inhibition) to correlate structural changes with activity trends .
Q. What strategies are effective in resolving contradictions between in vitro and in vivo pharmacological data for this compound?
- Methodological Answer :
- Pharmacokinetic (PK) Studies : Measure bioavailability and metabolic stability (e.g., liver microsome assays) to identify rapid clearance issues.
- Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites that may alter activity in vivo.
- Dose-Response Correlation : Conduct in vivo efficacy studies at multiple dose levels to align with in vitro IC₅₀ values .
Q. What experimental approaches are recommended to address discrepancies in reported solubility parameters?
- Methodological Answer :
- Multi-Method Analysis : Combine shake-flask (equilibrium solubility) and HPLC-DAD (kinetic solubility) measurements.
- Thermal Analysis : Use differential scanning calorimetry (DSC) to detect polymorphic forms affecting solubility.
- Co-Solvent Screening : Test solubilization in PEG-400 or cyclodextrin complexes for formulation compatibility .
Q. How should researchers design stability studies to evaluate degradation pathways under various storage conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to simulate long-term storage.
- Analytical Monitoring : Track degradation products via HPLC-UV/LC-MS and identify major impurities (e.g., hydrolyzed adamantyl derivatives).
- Kinetic Modeling : Calculate degradation rate constants (k) to predict shelf-life under ICH guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
